molecular formula C27H26N6O2S B6488538 1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine CAS No. 887221-40-1

1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine

Cat. No.: B6488538
CAS No.: 887221-40-1
M. Wt: 498.6 g/mol
InChI Key: LUFPTXFBZMJULJ-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine” is a complex organic molecule that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present in a broad variety of compounds with both biological and industrial significance .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine are largely determined by its unique structure. The presence of the triazole ring, for instance, allows it to bind readily with a variety of enzymes and receptors in the biological system . The nature of these interactions is largely dependent on the specific biomolecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are complex and depend on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-20-11-13-22(14-12-20)36(34,35)27-26-28-25(23-9-5-6-10-24(23)33(26)30-29-27)32-17-15-31(16-18-32)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPTXFBZMJULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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